N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.10414797 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Research and Drug Development
Compounds with a thieno[2,3-d]pyrimidin-3(4H)-yl structure are often explored for their pharmacological potential. Research on these compounds includes their role as modulators of various receptors or enzymes, potentially offering therapeutic benefits for conditions such as insomnia, bacterial infections, and neuroinflammation. For example, indiplon, a positive allosteric GABA_A receptor modulator, has been studied for its potential in treating insomnia, comparing its abuse liability and psychomotor effects to triazolam (Carter et al., 2007).
Environmental and Occupational Health
Compounds related to N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide might also find applications in studies focusing on environmental and occupational health. Investigations into the exposure levels of various chemicals, including insecticides and flame retardants, can inform safety standards and protective measures for workers in relevant industries. For instance, studies on the exposure of workers to polybrominated diphenyl ethers (PBDEs) highlight the importance of monitoring and managing chemical exposure in occupational settings (Sjödin et al., 1999).
Toxicology and Safety Evaluation
Understanding the toxicological profile and safety of chemicals, including their metabolites and impact on human health, is crucial. Research often focuses on identifying biomarkers of exposure and effect, assessing the risk associated with exposure to certain compounds, and establishing safe exposure limits. For example, the study of pirimicarb metabolites in urine as biomarkers for exposure to the insecticide highlights the importance of toxicological monitoring and evaluation for chemical safety (Hardt et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-12(2)23-16-15(11)17(22)20(10-19-16)9-14(21)18-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGALKPLPSCRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.